molecular formula C27H26ClN3O2S B4045295 2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B4045295
M. Wt: 492.0 g/mol
InChI Key: MHXRHJWSUOLGAX-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Scientific Research Applications

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl and Chlorobenzyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the imidazolidinone intermediate reacts with benzyl halides.

    Acylation: The final step involves the acylation of the imidazolidinone derivative with 2,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Compounds containing an imidazole ring, known for their broad range of biological activities.

    Benzimidazoles: Compounds containing a benzimidazole ring, used in various therapeutic applications.

    Thiazolidinones: Compounds containing a thiazolidinone ring, known for their antimicrobial and anticancer properties.

Uniqueness

2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other applications.

Properties

IUPAC Name

2-[1-benzyl-3-[(2-chlorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c1-18-12-13-23(19(2)14-18)29-25(32)15-24-26(33)31(16-20-8-4-3-5-9-20)27(34)30(24)17-21-10-6-7-11-22(21)28/h3-14,24H,15-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXRHJWSUOLGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
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2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 4
2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 5
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2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide
Reactant of Route 6
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2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide

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